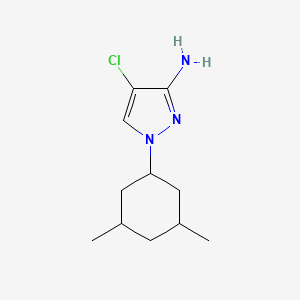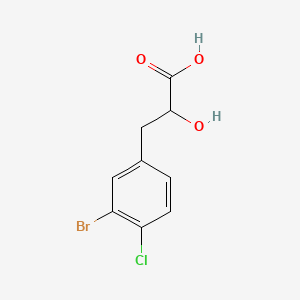
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a chlorine atom attached to a benzene ring, along with a hydroxypropanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method includes the bromination and chlorination of a benzene derivative, followed by the introduction of the hydroxypropanoic acid group. The process may involve the following steps:
Chlorination: The addition of a chlorine atom using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Hydroxypropanoic Acid Group Introduction: This step involves the reaction of the bromochlorobenzene derivative with a suitable reagent to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to an alkyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The hydroxypropanoic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- 3-(3-Bromo-4-iodophenyl)-2-hydroxypropanoic acid
- 3-(3-Bromo-4-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
3-(3-bromo-4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI-Schlüssel |
FVIJKQWNMLBNOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


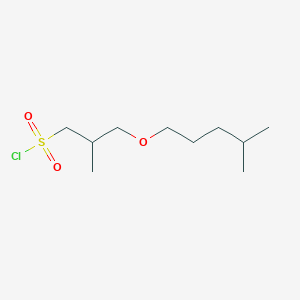

![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
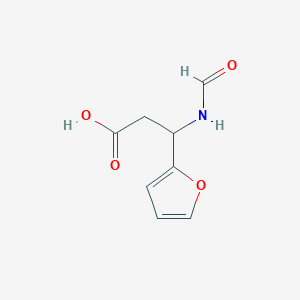
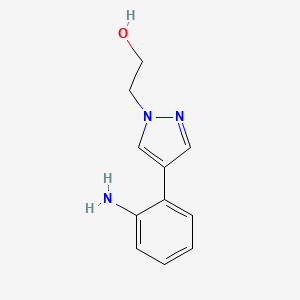
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
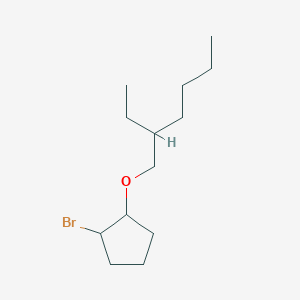
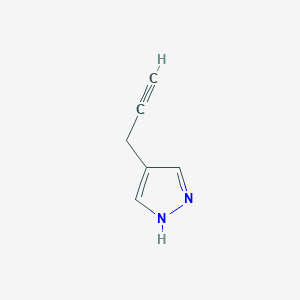
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)



